

stability and storage recommendations for ACTH (4-11) peptide

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Compound of Interest

Compound Name: Acth (4-11)

Cat. No.: B15618585

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Technical Support Center: ACTH (4-11) Peptide

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of **ACTH (4-11)** peptide, alongside troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized **ACTH (4-11)** peptide?

A1: For optimal stability, lyophilized **ACTH (4-11)** peptide should be stored in a freezer at -20°C or -80°C, protected from moisture and light.^{[1][2][3]} When stored correctly, the lyophilized powder can be stable for several years.^[2] Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent condensation, as many peptides are hygroscopic.^{[4][5]}

Q2: What is the recommended procedure for reconstituting **ACTH (4-11)** peptide?

A2: The solubility of **ACTH (4-11)** can vary. It is recommended to first attempt reconstitution in sterile, distilled water.^[6] If the peptide does not dissolve, trying a 10%-30% acetic acid solution is a common next step. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by slow dilution with the desired aqueous buffer.^[6]

Q3: How should I store the reconstituted **ACTH (4-11)** peptide solution?

A3: Peptide solutions are significantly less stable than the lyophilized powder.[3][4] For short-term storage (2-7 days), the solution can be kept at 4°C.[1] For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2][5] One supplier suggests that in solvent, the peptide is stable for up to 6 months at -80°C and 1 month at -20°C when stored sealed and protected from light.[6]

Q4: What are the main factors that can affect the stability of **ACTH (4-11)**?

A4: Several factors can impact the stability of **ACTH (4-11)**. These include:

- Temperature: Higher temperatures accelerate degradation.[7][8]
- pH: The pH of the solution can influence solubility and the rate of chemical degradation pathways like deamidation.[9] Storing peptide solutions at a slightly acidic pH of 5-6 is often recommended.[4]
- Oxidation: Peptides containing methionine (Met), cysteine (Cys), or tryptophan (Trp) residues, such as **ACTH (4-11)** which contains Met and Trp, are susceptible to oxidation.[2] Storing under an inert gas like nitrogen or argon can mitigate this.[6]
- Proteolytic Degradation: In biological samples, proteases can rapidly degrade peptides. The use of protease inhibitors can help to improve stability in these contexts.[7][8]
- Freeze-Thaw Cycles: Repeated freezing and thawing can physically stress the peptide, leading to aggregation and degradation.[1][2]

Stability Data Summary

While specific quantitative stability data for **ACTH (4-11)** is limited in publicly available literature, the stability of the parent molecule, ACTH, in biological matrices provides valuable insights. The following tables summarize the stability of ACTH under various conditions. Researchers should consider these as a guide and perform their own stability assessments for **ACTH (4-11)** in their specific experimental setups.

Table 1: Stability of Lyophilized **ACTH (4-11)** Peptide

Storage Condition	Recommended Duration	Source(s)
-80°C	Up to 2 years	[6]
-20°C	Up to 1 year	[6]
Room Temperature	Weeks	[3]

Table 2: Stability of Reconstituted **ACTH (4-11)** Peptide Solution

Storage Condition	Recommended Duration	Source(s)
-80°C	Up to 6 months	[6]
-20°C	Up to 1 month	[6]
4°C	2-7 days	[1]

Table 3: Stability of ACTH in Human Plasma

Storage Condition	Additive	Duration of Stability	Source(s)
4°C	EDTA	8 hours	[7][10]
4°C	EDTA + Aprotinin	4 hours	[7][10]
Room Temperature (~22°C)	EDTA + Aprotinin	2 hours	[7][10]
Room Temperature	EDTA	Up to 6 hours	[11]

Experimental Protocols

Protocol for Assessing ACTH (4-11) Stability by RP-HPLC

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for quantifying the peptide and its degradation products over time.

1. Preparation of Stock Solution:

- Accurately weigh a small amount of lyophilized **ACTH (4-11)** peptide.
- Reconstitute the peptide in a suitable solvent (e.g., water with a small percentage of acetonitrile or 0.1% TFA) to a known concentration (e.g., 1 mg/mL).

2. Stability Study Setup:

- Aliquot the stock solution into several vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, 37°C).
- At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one aliquot from each condition.

3. RP-HPLC Analysis:

- Column: A C18 column is commonly used for peptide analysis.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide and its degradation products. A typical gradient might be 5-95% B over 30 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV detection at 214 nm or 280 nm.
- Injection Volume: 20 µL.

4. Data Analysis:

- Integrate the peak area of the intact **ACTH (4-11)** peptide at each time point.
- Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).
- Monitor for the appearance of new peaks, which indicate degradation products.

Troubleshooting Guides

Issue 1: Peptide Solubility Problems

Question: My **ACTH (4-11)** peptide is not dissolving in my desired buffer. What should I do?

Answer:

- Initial Steps: Always start by trying to dissolve a small test amount of the peptide.[\[12\]](#) Ensure the peptide vial has warmed to room temperature before opening to avoid moisture absorption.[\[13\]](#)
- Solvent Selection:
 - Start with sterile, deionized water.
 - If unsuccessful, and given that **ACTH (4-11)** has a net positive charge at neutral pH, try a dilute acidic solution such as 10% acetic acid.[\[12\]](#)
 - For very hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to create a stock solution.[\[13\]](#)
- Dissolution Technique:
 - Sonication can help break up aggregates and improve solubility.[\[13\]](#)[\[14\]](#)
 - When diluting a stock solution in an organic solvent into an aqueous buffer, add the stock solution slowly while vortexing the buffer to prevent precipitation.[\[15\]](#)
- pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility.[\[9\]](#)

Issue 2: Unexpected Experimental Results (e.g., Low Bioactivity)

Question: The biological activity of my **ACTH (4-11)** in a cell-based assay is lower than expected. What could be the cause?

Answer:

- **Peptide Integrity:**
 - **Degradation:** Improper storage or handling (e.g., multiple freeze-thaw cycles) can lead to peptide degradation.[\[16\]](#)[\[17\]](#) It is recommended to use freshly prepared solutions or properly stored single-use aliquots.
 - **Purity:** Verify the purity of the peptide stock using a technique like HPLC. Impurities from the synthesis process can interfere with the assay.[\[18\]](#)
- **Peptide Aggregation:** Peptides can form aggregates in solution, which may be biologically inactive.[\[16\]](#) Use sonication during reconstitution and consider the solubility limits in your assay buffer.
- **Assay Conditions:**
 - **Cell Health:** Ensure your cells are healthy, within a low passage number, and free from contamination.[\[16\]](#)
 - **Reagent Quality:** Other reagents in your assay, such as cell culture medium or serum, may have degraded.[\[16\]](#)
 - **Solvent Effects:** If using an organic solvent like DMSO to dissolve the peptide, ensure the final concentration in the assay is not cytotoxic to your cells (typically <0.5%).[\[16\]](#)
- **TFA Interference:** Peptides are often supplied as trifluoroacetate (TFA) salts, which can be acidic. High concentrations of TFA can affect cell-based assays.[\[17\]](#)[\[19\]](#)

Issue 3: High Variability Between Experiments

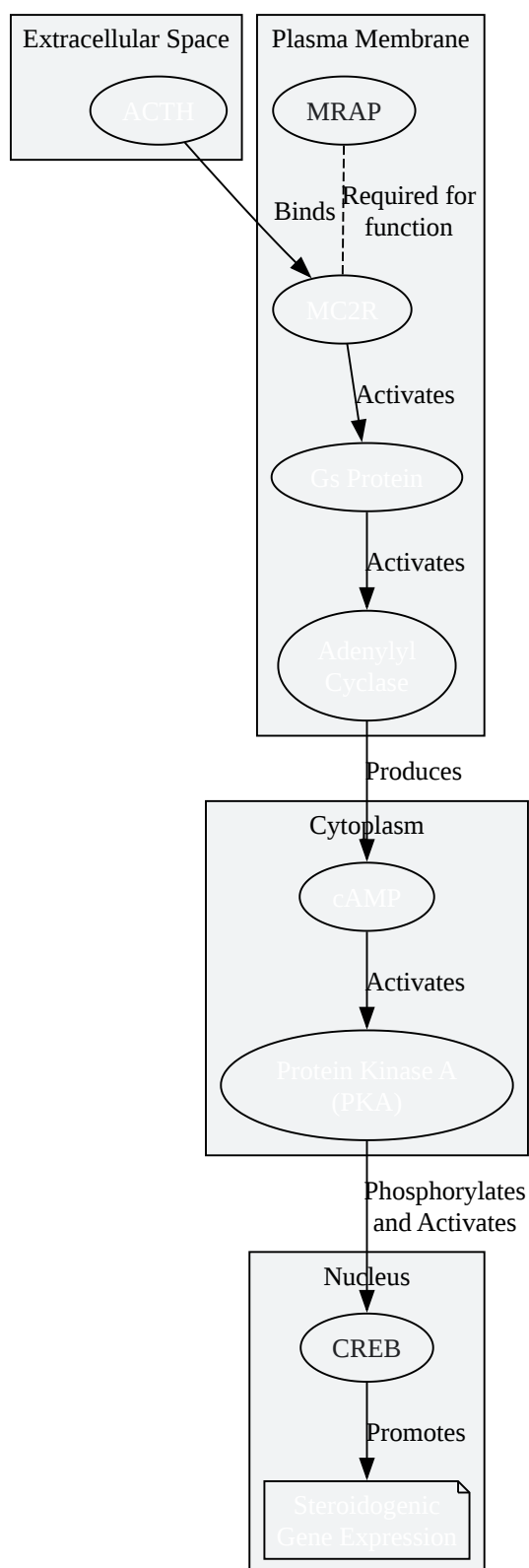
Question: I am observing significant variability in my results when using **ACTH (4-11)** across different experiments. How can I improve consistency?

Answer:

- Standardize Peptide Preparation:
 - Always use the same protocol for reconstituting and diluting the peptide.
 - Use single-use aliquots to avoid variability from freeze-thaw cycles.
- Consistent Assay Procedures:
 - Use cells from the same passage number and at a consistent confluency.
 - Ensure precise and consistent timing for all incubation steps.
 - Use a consistent method for reading and quantifying the results.[\[18\]](#)
- Control for Inoculum Density (for antimicrobial assays): The number of bacteria used can significantly impact the Minimum Inhibitory Concentration (MIC).[\[18\]](#)
- Monitor Media Composition: The pH and presence of salts in the assay medium can influence peptide activity.[\[18\]](#)

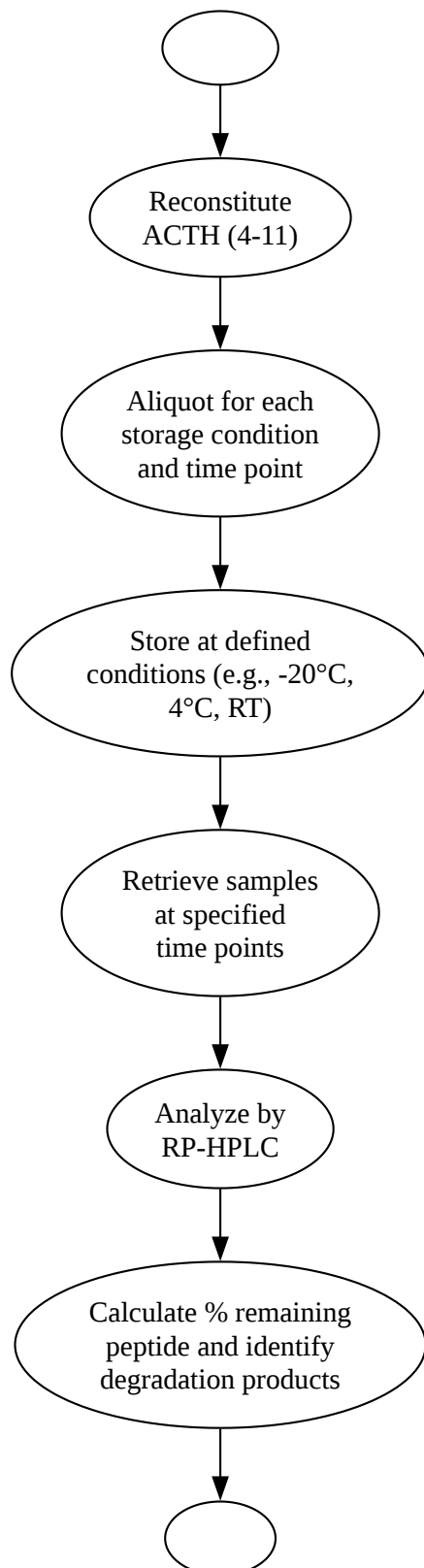
Visualizations

ACTH Signaling Pathway



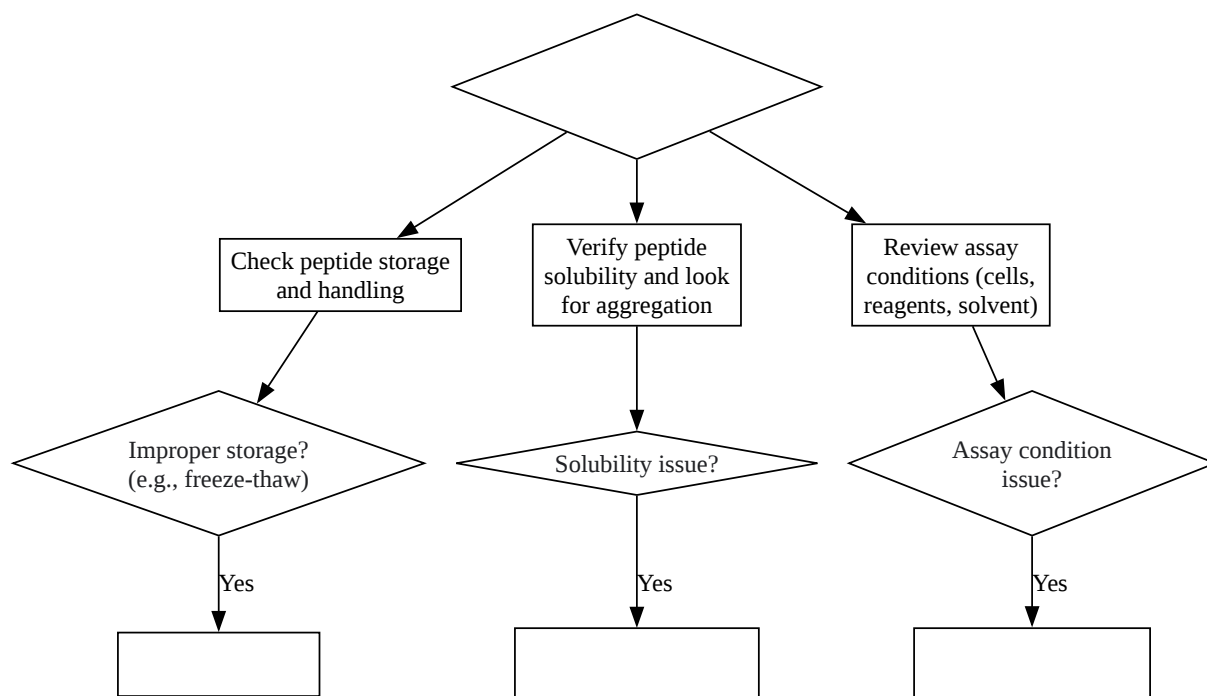
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Experimental Workflow for Stability Testing



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Troubleshooting Logic for Low Bioactivity



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